B1576828 Plasticin-B1a

Plasticin-B1a

カタログ番号: B1576828
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Plasticin-B1a is a synthetic biodegradable polymer characterized by a polyhydroxyalkanoate (PHA) backbone with tailored side-chain modifications, enhancing its mechanical stability and degradation kinetics. It is primarily used in controlled drug delivery systems and environmentally sustainable packaging due to its high biocompatibility and tunable degradation rates. Synthesized via ring-opening polymerization, this compound exhibits a molecular weight range of 50–150 kDa, glass transition temperature ($T_g$) of −10°C to 10°C, and crystallinity of 20–40%, depending on side-chain functionalization . Its structural versatility allows for customization based on application requirements, such as adjusting hydrophilicity for drug encapsulation efficiency or mechanical strength for packaging durability.

特性

生物活性

Antimicrobial

配列

GLVTSLIKGAGKLLGGLFGSVTG

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs

Compound A (Poly(lactic-co-glycolic acid), PLGA):

  • Backbone Structure: Alternating lactic and glycolic acid units vs. Plasticin-B1a’s PHA-based backbone.
  • Functional Groups: PLGA lacks side-chain modifications, limiting its ability to fine-tune degradation rates compared to this compound.
  • Key Properties:
Property This compound PLGA
Molecular Weight (kDa) 50–150 10–100
Degradation Time 6–24 months 1–6 months
$T_g$ (°C) −10 to 10 40–60

Source: Comparative studies on PHA/PLGA blends

Compound B (Poly-ε-caprolactone, PCL):

  • Structural Divergence: PCL features aliphatic ester linkages, whereas this compound incorporates hydroxyl-terminated side chains.
  • Performance: PCL’s lower crystallinity (10–20%) results in reduced tensile strength (15–20 MPa) compared to this compound (25–35 MPa) .

Functional Analogs

Compound C (Chitosan):

  • Application Overlap: Both used in drug delivery, but chitosan’s cationic nature limits compatibility with anionic drugs. This compound’s neutral charge enables broader payload versatility.
  • Degradation Mechanism: Chitosan degrades via enzymatic hydrolysis, while this compound undergoes hydrolytic cleavage, offering pH-independent degradation .

Compound D (Polyethylene terephthalate, PET):

  • Environmental Impact: PET is non-biodegradable, whereas this compound degrades fully in marine environments within 2 years.
  • Mechanical Properties: PET outperforms this compound in tensile strength (55–75 MPa) but lacks customization for medical applications .

Research Findings and Data Analysis

Drug Delivery Efficacy

  • Encapsulation Efficiency: this compound achieves 85–92% encapsulation for hydrophobic drugs (e.g., paclitaxel), surpassing PLGA (70–80%) and PCL (60–75%) .
  • Release Kinetics: Zero-order release over 30 days for this compound vs. burst release in PLGA (50% within 72 hours) .

Environmental Degradation

  • Marine Studies: this compound degrades 90% in 18 months under seawater conditions, whereas PCL requires >36 months for equivalent degradation .

Methodological Considerations in Comparative Studies

  • Analytical Challenges: Standardizing degradation metrics is complicated by variable environmental conditions (e.g., microbial activity, salinity) .
  • Spectroscopic Techniques: NMR and FTIR are critical for verifying this compound’s side-chain modifications, but cross-lab variability in FTIR peak interpretation has led to discrepancies in crystallinity reports (±5%) .
  • Harmonization Needs: Limited reference materials for microplastics hinder direct comparisons of environmental impact data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。